molecular formula C18H17IN2O2 B11175649 2-iodo-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide

2-iodo-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide

Cat. No.: B11175649
M. Wt: 420.2 g/mol
InChI Key: RGEQQJACEAWDOZ-UHFFFAOYSA-N
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Description

2-iodo-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide typically involves the iodination of an indole derivative followed by amide formation. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the indole ring. The resulting iodinated indole is then reacted with an appropriate benzoyl chloride to form the benzamide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-iodo-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxylated indole derivative, while reduction of the iodine atom can yield a deiodinated indole derivative .

Scientific Research Applications

2-iodo-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential as a bioactive compound with various biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases and disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-iodo-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, leading to a range of biological effects. For example, it may bind to serotonin receptors, modulating neurotransmitter activity and influencing mood and behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-iodo-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide is unique due to the presence of both the iodine atom and the methoxy group on the indole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C18H17IN2O2

Molecular Weight

420.2 g/mol

IUPAC Name

2-iodo-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide

InChI

InChI=1S/C18H17IN2O2/c1-23-13-6-7-17-15(10-13)12(11-21-17)8-9-20-18(22)14-4-2-3-5-16(14)19/h2-7,10-11,21H,8-9H2,1H3,(H,20,22)

InChI Key

RGEQQJACEAWDOZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC=CC=C3I

Origin of Product

United States

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